molecular formula C11H8O3 B2947133 2-Hydroxy-7-methyl-1,4-naphthoquinone CAS No. 58472-26-7

2-Hydroxy-7-methyl-1,4-naphthoquinone

Cat. No.: B2947133
CAS No.: 58472-26-7
M. Wt: 188.182
InChI Key: DOVXOBBHHJNXJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-7-methyl-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a hydroxyl group at the second position and a methyl group at the seventh position on the naphthoquinone ring. It is known for its vibrant color and is used in various applications, including dyes and medicinal chemistry .

Mechanism of Action

Target of Action

It is known that 1,4-naphthoquinones, a class of compounds to which this compound belongs, have diverse intracellular molecular targets . They are known to stimulate the production of reactive oxygen species (ROS) , which can interact with various cellular components and influence numerous biological processes.

Mode of Action

The mode of action of 2-Hydroxy-7-methyl-1,4-naphthoquinone involves its interaction with its targets, leading to changes in cellular processes. It is known to stimulate the production of ROS . ROS are chemically reactive molecules that can cause oxidative damage to different cellular components, including proteins, lipids, and DNA. This can lead to alterations in cellular functions and even cell death, which may explain the compound’s reported antitumor activity .

Biochemical Pathways

1,4-naphthoquinones are known to be synthesized via several biochemically distinct pathways . The production of ROS, a known effect of this compound, can affect various biochemical pathways, particularly those involved in cellular stress responses and apoptosis.

Pharmacokinetics

It is known that the solubility of a compound can impact its bioavailability . As such, the solubility of this compound in water (2 g/L at 20°C ) could influence its absorption and distribution in the body.

Result of Action

The result of the action of this compound at the molecular and cellular level involves the stimulation of ROS production . This can lead to oxidative damage, alterations in cellular functions, and potentially cell death. This compound has been reported to have antibacterial, antifungal, anti-inflammatory, antiviral, and antineoplastic properties , which could be a result of its ROS-inducing activity.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of strong oxidizing agents . Additionally, the compound’s solubility in water can influence its distribution in different environments .

Biochemical Analysis

Biochemical Properties

2-Hydroxy-7-methyl-1,4-naphthoquinone is known to interact with various enzymes, proteins, and other biomolecules. It is part of the 1,4-naphthoquinone class of compounds, which have been found to exhibit cardioprotective, anti-ischemic, hepatoprotective, and neuroprotective properties . These compounds have also been studied for their anti-inflammatory, antimicrobial, and antitumor activities

Cellular Effects

The effects of this compound on cells are diverse. It has been found to have antimicrobial and antioxidant effects . It can also suppress the formation of hydrogen peroxide and superoxide radical anion by aldehyde oxidase-catalyzed reactions

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It is known that naphthoquinones can cause oxidative stress in exposed cells, thereby affecting redox signaling . This includes the modulation of receptor tyrosine kinases, such as the epidermal growth factor receptor, resulting in altered gap junctional intercellular communication .

Temporal Effects in Laboratory Settings

It is known that naphthoquinones can cause oxidative stress in exposed cells, which may lead to changes in cellular function over time

Metabolic Pathways

It is known that 1,4-naphthoquinones are synthesized by species belonging to nearly 20 disparate orders spread throughout vascular plants, and their production occurs via one of four known biochemically distinct pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-7-methyl-1,4-naphthoquinone typically involves the hydroxylation and methylation of 1,4-naphthoquinone. One common method includes the reaction of 1,4-naphthoquinone with methylating agents such as methyl iodide in the presence of a base, followed by hydroxylation using oxidizing agents like hydrogen peroxide .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pH, and reaction time to ensure the desired product is obtained with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-7-methyl-1,4-naphthoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroquinone and quinone derivatives, which are often used in further chemical synthesis and applications .

Properties

IUPAC Name

4-hydroxy-7-methylnaphthalene-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c1-6-2-3-7-8(4-6)11(14)10(13)5-9(7)12/h2-5,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIQHPFZCIMTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)C2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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